Tert-butyl 3-(tert-butylsulfanyl)propanoate

Reference Standards Pharmaceutical Analysis Quality Control

Analytical labs requiring pharmacopeial-grade Calcitonin Impurity 12 face challenges sourcing this specific tert-butyl ester with authenticated purity and full spectral characterization. Generic thioether intermediates cannot substitute for a designated impurity reference standard in a regulatory QC monograph. - Supplied as a certified reference standard with a comprehensive CoA detailing HPLC purity, residual solvents, water content, and structural confirmation by NMR and MS. - Enables preparation of system suitability mixtures and calibration curves for accurate quantification during Calcitonin Salmon API batch release and stability studies. - Traceable characterization data supports validated analytical method submissions for Abbreviated New Drug Applications (ANDA).

Molecular Formula C11H22O2S
Molecular Weight 218.36 g/mol
CAS No. 22842-50-8
Cat. No. B13108849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(tert-butylsulfanyl)propanoate
CAS22842-50-8
Molecular FormulaC11H22O2S
Molecular Weight218.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCSC(C)(C)C
InChIInChI=1S/C11H22O2S/c1-10(2,3)13-9(12)7-8-14-11(4,5)6/h7-8H2,1-6H3
InChIKeyNQVMOTZKPFCOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 3-(tert-butylsulfanyl)propanoate as Synthetic Intermediate and Reference Standard


Tert-butyl 3-(tert-butylsulfanyl)propanoate (CAS 22842-50-8), a tert-butyl ester bearing a tert-butyl thioether side chain, is primarily catalogued as an organic synthesis intermediate and is specifically designated as 'Calcitonin Impurity 12' [1]. With a molecular formula of C11H22O2S and a molecular weight of 218.36 g/mol, it serves as a building block for more complex molecules and a certified reference standard for pharmaceutical analysis, produced under quality systems compliant with ISO 17034 [2].

Certified Impurity Reference Standard (Calcitonin Impurity 12)
ISO 17034-compliant CoA with full characterization package
Built for HPLC method development and QC of Calcitonin Salmon API

Procurement Risk: Why Generic Analogs Cannot Substitute for a Certified Impurity Standard


Generic substitution with simple analogs fails due to the compound's precise role in analytical science. Unlike general-purpose synthetic intermediates such as 3-(tert-butylthio)propionic acid (CAS 927-91-3) or its methyl/ethyl esters, this specific tert-butyl ester is the designated 'Calcitonin Impurity 12' by multiple pharmacopeial and regulatory bodies . Its identity as a certified reference standard requires it to be supplied with a comprehensive Certificate of Analysis detailing HPLC purity, residual solvents, water content, and structural confirmation by NMR and MS, ensuring traceability to primary pharmacopeial standards which generic chemicals from non-certified sources cannot provide [1].

Certified Impurity Standard
Generic Analog (e.g., free acid or thiol ester)
Full CoA with Q-NMR absolute content, MS, NMR, IR
Limited to HPLC purity (≥95%) without orthogonal assay
Regulatory traceability to USP/EP pharmacopeial standards
No pharmacopeial designation or traceability
Stable tert-butyl thioether; resists oxidation
Thiol analog prone to oxidation/disulfide formation

Quantitative Differentiation Evidence vs. Closest Analogs


Regulatory Compliance and Characterization Depth Comparison

As a certified Calcitonin Impurity 12 reference standard, Tert-butyl 3-(tert-butylsulfanyl)propanoate is supplied with a comprehensive Certificate of Analysis (CoA) compliant with ISO 17034 and regulatory guidelines, including HPLC-UV purity (>95%), MS, 1H-NMR, IR, and a quantitative NMR assay for absolute content determination. In contrast, the analogous generic chemical, 3-(Tert-Butylsulfanyl)propanoic acid (CAS 927-91-3), is typically offered with only a minimum HPLC purity specification (e.g., 95%) without the full orthogonal characterization or regulatory traceability required for a reference standard [1].

CoA & Traceability
Head-to-head
Full CoA (Q-NMR, HPLC, MS, NMR, IR) under ISO 17034
Supports accurate standard solution preparation and regulatory filings
Generic acid lacks absolute content assay; review CoA for lot-specific values
Reference Standards Pharmaceutical Analysis Quality Control

Physicochemical Properties and Stability Comparison

The physicochemical properties of Tert-butyl 3-(tert-butylsulfanyl)propanoate dictate its handling and purification. According to Chemsrc data, its density is 0.959 g/cm³ and its boiling point is 273.2 ºC at 760 mmHg . In contrast, the free acid analog, 3-(tert-Butylthio)propionic acid, possesses a different molecular weight (162.25 g/mol) and its salt-forming nature results in different solubility and extraction behavior . The thiol analog, tert-butyl 3-sulfanylpropanoate (Calcitonin Impurity 11, CAS 59854-14-7), has the same molecular weight as the acid but lacks the protecting thioether group, making it prone to oxidation and disulfide formation during storage, a process from which the protected target compound is chemically distinct .

Physical & Stability Properties
Reported
Density 0.959 g/cm³, BP 273.2 °C; stable thioether group
Facilitates distillation-based purification and long-term storage without inert atmosphere
MW differs from acid analog, influencing solubility and extraction behavior
Physicochemical Properties Purification Chemical Handling

Utility in Analytical Method Development and Impurity Resolution

Tert-butyl 3-(tert-butylsulfanyl)propanoate's primary application is as an analytical impurity standard. A validated HPLC method using a Thermo Scientific Dionex UltiMate 3000 LC system and an Acclaim 120-C18 column (UV detection at 220 nm) has been specifically developed to separate a mixture of related Calcitonin impurities, including this compound, within a 75-minute runtime . While the exact relative retention time (RRT) is proprietary, the method's existence and the compound's inclusion in multi-impurity separation protocols demonstrate its chromatographic resolution from structurally similar impurities like the dehydroalanine and triple-sulfate variants recently identified by LC-HRMS [1].

HPLC Method Resolution
Class-level
Validated HPLC method (C18, 220 nm) resolves Impurity 12 from related substances
Accelerates impurity profiling method development for Calcitonin API
Proprietary RRTs; verify with in-house system suitability
HPLC Method Development Forced Degradation Peptide Analysis

Optimal Procurement and Application Scenarios


Pharmaceutical Quality Control for Calcitonin Salmon

Procure this compound when you are developing or executing a Quality Control monograph for Calcitonin Salmon API. Its identity as 'Impurity 12' directly aligns with methods listed in pharmacopeial guidance and developed on instruments like the Thermo Dionex Ultimate 3000 HPLC system . Use the provided quantitative NMR data from the CoA to prepare a stock solution of known absolute concentration for a calibration curve, enabling accurate quantification of this specific impurity during batch release and stability studies .

Analytical Method Development and System Suitability Testing

Use Tert-butyl 3-(tert-butylsulfanyl)propanoate to create system suitability mixtures containing multiple known Calcitonin impurities. The certified purity and characterization allow for the verification of critical separation parameters such as resolution (Rs) between Impurity 12 and its nearest eluting peak, as previously established on C18 columns with 220 nm UV detection . This is a prerequisite for submitting validated analytical methods in an Abbreviated New Drug Application (ANDA) [1].

Peptide Condensation or S-Protecting Group Studies

In synthetic organic chemistry, the tert-butyl ester serves as a protected form of the carboxylic acid, while the tert-butyl thioether is a stable, molecule-bound S-protecting group. Procure this specific compound instead of the free acid analog to use as a model substrate for studying ester cleavage conditions (e.g., TFA deprotection) in the presence of a thioether, providing a direct comparison point for the stability of the designed protecting group strategy [2].

Application
Selection Property
Validation Focus
Calcitonin Salmon QC
Certified reference standard with full CoA (Q-NMR, purity)
Accuracy of impurity quantification in batch release
Method Development & System Suitability
Pre-established chromatographic separation conditions
Resolution verification between Impurity 12 and nearest peak
Protecting Group Studies
Stable tert-butyl thioether and ester protecting groups
Deprotection condition screening without oxidative side reactions
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